4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019266 is a compound identified from the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown promise as a direct translation inhibitor in the liver stages of Plasmodium berghei and Plasmodium falciparum, which are parasites responsible for malaria .
Preparation Methods
The specific synthetic routes and reaction conditions for MMV019266 are not widely detailed in the available literature. it is known that compounds in the Malaria Box, including MMV019266, are typically synthesized through complex organic chemistry techniques involving multiple steps and specific reaction conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
MMV019266 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.
Substitution: This involves replacing one functional group with another, which can alter the compound’s activity and properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used.
Scientific Research Applications
MMV019266 has several scientific research applications:
Mechanism of Action
MMV019266 exerts its effects by inhibiting the translation process in Plasmodium parasites. It specifically targets the translation machinery, preventing the synthesis of essential proteins required for parasite survival and replication . This inhibition occurs in both the liver and blood stages of the parasite’s lifecycle, making MMV019266 a potent multistage antimalarial agent .
Comparison with Similar Compounds
MMV019266 can be compared with other translation inhibitors such as:
Anisomycin: A pan-eukaryotic elongation inhibitor that binds the ribosomal A-site.
Bruceantin: Another translation inhibitor with similar activity against Plasmodium liver stage parasites.
DDD107498 (Cabamiquine): An eukaryotic elongation factor 2 (eEF2) inhibitor with multistage antiplasmodial activity.
What sets MMV019266 apart is its specific activity against Plasmodium liver stages and its potential for use in both prophylactic and therapeutic settings .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)19-15/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDJYAXDXGNJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.